molecular formula C10H11NO6 B15220923 2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid

2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid

Cat. No.: B15220923
M. Wt: 241.20 g/mol
InChI Key: GFSQPYNPKPTBAS-UHFFFAOYSA-N
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Description

2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C10H11NO6. It is a derivative of benzoic acid, characterized by the presence of hydroxyl, isopropoxy, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid typically involves a multi-step process. One common method starts with 2-hydroxy-4-nitrobenzoic acid as the precursor. The hydroxyl group at the 3-position is then alkylated using isopropyl iodide in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The resulting intermediate is then hydrolyzed to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-hydroxy-3-isopropoxy-4-nitrobenzaldehyde or this compound.

    Reduction: Formation of 2-hydroxy-3-isopropoxy-4-aminobenzoic acid.

    Substitution: Formation of 2-hydroxy-3-methoxy-4-nitrobenzoic acid.

Scientific Research Applications

2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-nitrobenzoic acid: Lacks the isopropoxy group, making it less lipophilic.

    3-Hydroxy-4-nitrobenzoic acid: Differs in the position of the hydroxyl group, affecting its reactivity and biological activity.

    2-Hydroxy-3-methoxy-4-nitrobenzoic acid: Contains a methoxy group instead of an isopropoxy group, influencing its chemical properties.

Uniqueness

2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid is unique due to the presence of the isopropoxy group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its distinct reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

2-hydroxy-4-nitro-3-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H11NO6/c1-5(2)17-9-7(11(15)16)4-3-6(8(9)12)10(13)14/h3-5,12H,1-2H3,(H,13,14)

InChI Key

GFSQPYNPKPTBAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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